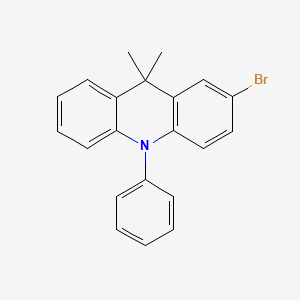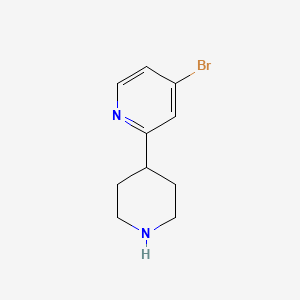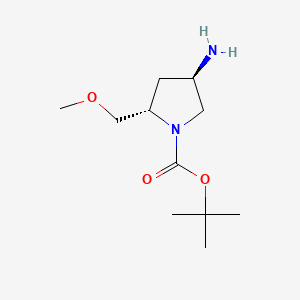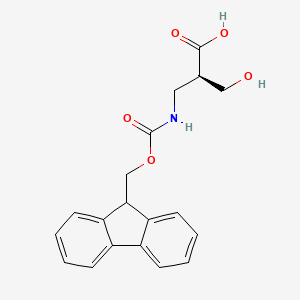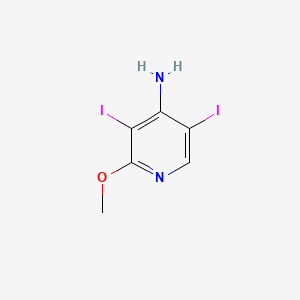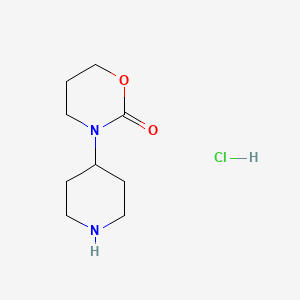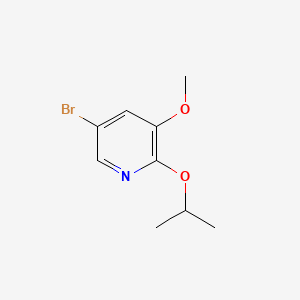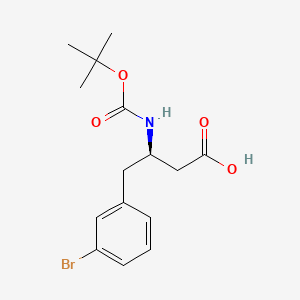
(R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The presence of the bromophenyl group and the tert-butoxycarbonyl (Boc) protected amine makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, often an amino acid derivative.
Boc Protection: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Coupling Reaction: The protected amine is then coupled with the bromophenyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.
Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Brominated quinones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, ®-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid serves as a valuable intermediate for constructing complex molecules. Its chiral nature makes it useful in asymmetric synthesis.
Biology
The compound can be used in the synthesis of biologically active molecules, including potential drug candidates. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Medicine
In medicinal chemistry, the compound is explored for its potential as a building block for developing new therapeutic agents. Its structural features allow for the design of molecules with specific biological targets.
Industry
Industrially, the compound can be used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical transformations makes it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group can enhance binding affinity to certain biological targets, while the Boc-protected amine can be deprotected to reveal a reactive amine group for further interactions.
Comparison with Similar Compounds
Similar Compounds
®-4-(3-Chlorophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure with a chlorine atom instead of bromine.
®-4-(3-Fluorophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure with a fluorine atom instead of bromine.
®-4-(3-Methylphenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in ®-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid imparts unique reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. Bromine’s larger size and higher electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
This detailed article provides a comprehensive overview of ®-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3R)-4-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEDSOKOECEQFP-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855758 |
Source


|
| Record name | (3R)-4-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350734-63-2 |
Source


|
| Record name | (3R)-4-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
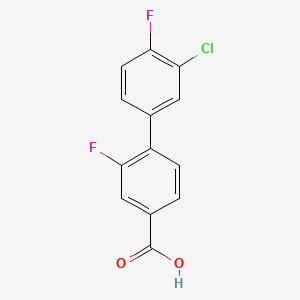
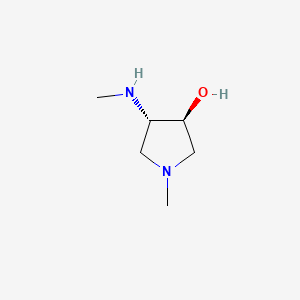


![1-(4-(4-Tert-butyl thiazol-2-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)-3-ethylurea](/img/structure/B567201.png)
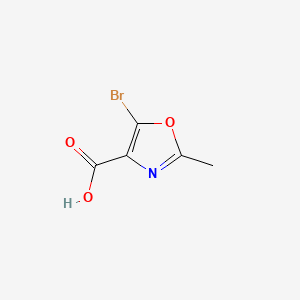
![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B567203.png)
